

An In-depth Technical Guide to the Molecular Properties of 1-Cyclobutyl-diazepane

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Compound of Interest

Compound Name: 1-Cyclobutyl-[1,4]diazepane

Cat. No.: B1456889

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This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the molecular characteristics of 1-Cyclobutyl-diazepane. The content herein is structured to provide not only foundational data but also to elucidate the experimental and theoretical underpinnings of these properties, ensuring a thorough understanding for its application in scientific endeavors.

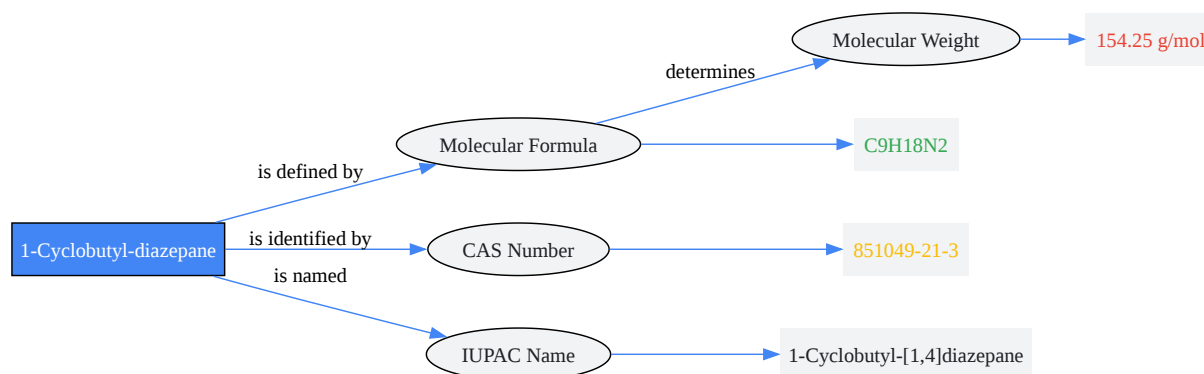
Introduction

1-Cyclobutyl-diazepane, systematically known as 1-Cyclobutyl-[1][2]diazepane, is a heterocyclic organic compound of growing interest within medicinal chemistry and drug discovery. Its structural framework, featuring a diazepane ring substituted with a cyclobutyl group, presents a unique three-dimensional architecture. This distinct conformation can be pivotal in establishing specific interactions with biological targets, a desirable attribute for the design of novel therapeutics. An accurate determination of its molecular weight and a deep understanding of its chemical properties are fundamental prerequisites for any research and development activities, including dosage calculations, analytical method development, and interpretation of binding assay results.

Molecular Structure and Identification

The unambiguous identification of 1-Cyclobutyl-diazepane is crucial for scientific integrity. The compound is registered under the CAS (Chemical Abstracts Service) number 851049-21-3.[1][3] Its structure is defined by a seven-membered diazepine ring, where a cyclobutyl group is attached to one of the nitrogen atoms.

Below is a diagram illustrating the logical relationship between the compound's name, its structural representation, and its key identifiers.



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Caption: Logical connections between the identifiers and properties of 1-Cyclobutyl-diazepane.

Physicochemical Properties and Molecular Weight Determination

The molecular formula of 1-Cyclobutyl-diazepane is C₉H₁₈N₂.^{[1][3]} This formula is the cornerstone for calculating the compound's molecular weight, a critical parameter in both chemical synthesis and pharmacological studies.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Based on the atomic weights from the periodic table (Carbon: ~12.011 amu; Hydrogen: ~1.008 amu; Nitrogen: ~14.007 amu), the theoretical molecular weight is determined as follows:

- $(9 \times 12.011) + (18 \times 1.008) + (2 \times 14.007) = 108.099 + 18.144 + 28.014 = 154.257 \text{ g/mol}$ ^[2]

This calculated value is essential for stoichiometric calculations in synthetic procedures and for the preparation of solutions of known concentrations in experimental assays.

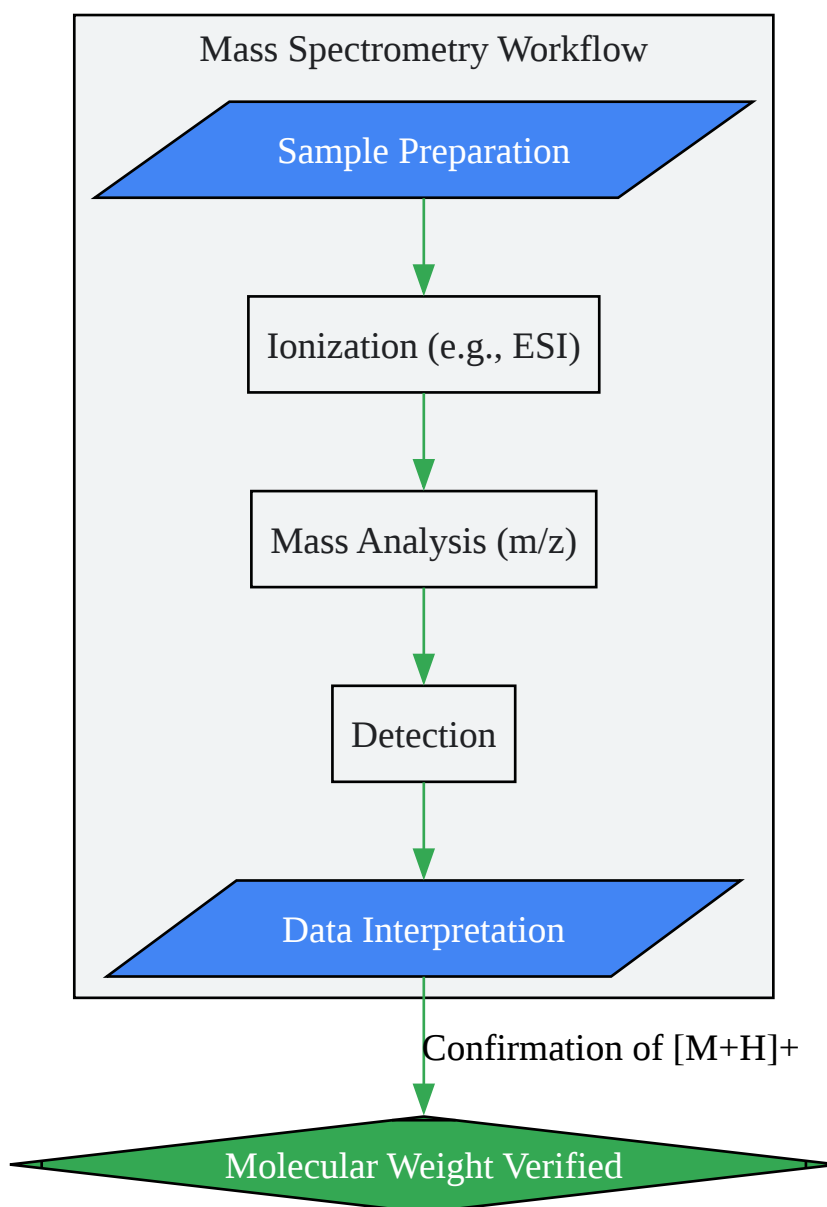
Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a cornerstone of good scientific practice. The most common and accurate method for determining the molecular weight of a small molecule like 1-Cyclobutyl-diazepane is mass spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

- **Sample Preparation:** A dilute solution of 1-Cyclobutyl-diazepane is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
- **Ionization:** The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that minimizes fragmentation.
- **Mass Analysis:** The ionized molecules are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The detector records the abundance of ions at each m/z value, generating a mass spectrum.
- **Data Interpretation:** For 1-Cyclobutyl-diazepane, a prominent peak is expected at an m/z value corresponding to the protonated molecule $[M+H]^+$, which would be approximately 155.154. The exact mass can be measured with high-resolution mass spectrometry, providing further confirmation of the elemental composition.

The following diagram outlines the workflow for the experimental determination of molecular weight.



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Caption: Experimental workflow for molecular weight verification via mass spectrometry.

Quantitative Data Summary

For clarity and ease of reference, the key quantitative data for 1-Cyclobutyl-diazepane are summarized in the table below.

Property	Value	Source
Molecular Formula	C9H18N2	[1][3]
Molecular Weight	154.25 g/mol	[1][3]
CAS Number	851049-21-3	[1][3]
Canonical SMILES	C1CC(C1)N2CCCNCC2	[2]
InChIKey	PEUPRRYADLJLAD-UHFFFAOYSA-N	[2]

Synthesis and Relevance in Drug Development

The synthesis of diazepane derivatives is an active area of research, with various methods being developed to improve efficiency and yield.[4][5][6][7] The incorporation of a cyclobutyl moiety is of particular interest as it can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved oral bioavailability.[8] The rigid, puckered nature of the cyclobutane ring can also serve to lock the molecule into a specific conformation, which can enhance its binding affinity and selectivity for a biological target.[8]

Conclusion

The molecular weight of 1-Cyclobutyl-diazepane is a fundamental parameter that underpins its use in research and drug development. A thorough understanding of this and other physicochemical properties is essential for any scientist working with this compound. The combination of theoretical calculations and experimental verification provides a high degree of confidence in the identity and purity of the molecule, which is a prerequisite for generating reliable and reproducible scientific data.

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